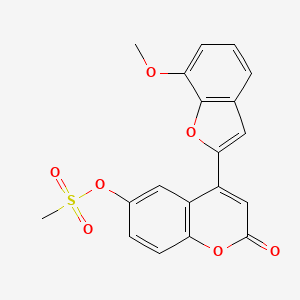

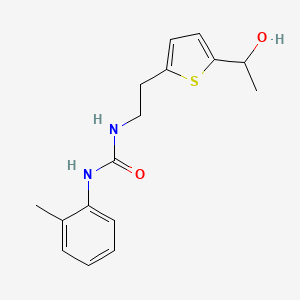

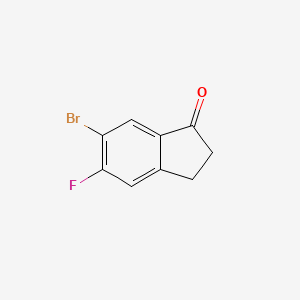

![molecular formula C23H21N3O4 B3011257 5-(9H-Fluoren-9-ylmethoxycarbonyl)-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-7-carboxylic acid CAS No. 2287334-01-2](/img/structure/B3011257.png)

5-(9H-Fluoren-9-ylmethoxycarbonyl)-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-7-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of this compound or related compounds often involves a C-H Activation methodology . The Pd-mediated C-C bond formation can be made in tandem with 2-Methylpyridine .Molecular Structure Analysis

The molecular formula of this compound is C22H19N3O4 and its molecular weight is 389.411. The structure of this compound is complex, with a fluoren-9-ylmethoxycarbonyl group attached to a tetrahydropyrazolo[1,5-a][1,4]diazepine ring, which is further substituted with a carboxylic acid group.Applications De Recherche Scientifique

Peptide Synthesis

EN300-6737581: plays a crucial role in peptide synthesis. Specifically, it serves as a coupling agent due to its stability and compatibility with other reagents. When incorporated into the Fmoc (fluoren-9-ylmethoxy)carbonyl group, this compound facilitates the stepwise assembly of amino acids during peptide chain elongation . Its crystalline nature and long shelf-life make it a reliable choice for peptide chemistry.

Oligonucleotide and Peptide Synthesis

The selective removal of the Fmoc group under mild conditions is essential in complex molecule synthesis. Researchers have successfully employed EN300-6737581 for this purpose, especially in the synthesis of oligonucleotides and peptides. Its utility lies in preserving other sensitive functionalities while allowing controlled deprotection.

Fluorescently Labeled Peptides

In the design of fluorogenic substrates for matrix metalloproteinases (MMPs), EN300-6737581 has found application. By incorporating 7-methoxycoumarin-4-acetic acid at the Nα-terminus of peptides, researchers create fluorogenic probes. These probes become active upon cleavage by MMPs, enabling sensitive detection and localization of these enzymes .

Medicinal Chemistry

Given its stability and ease of handling, EN300-6737581 finds a place in medicinal chemistry research. Scientists investigate its potential as a scaffold for developing new drugs. By modifying its substituents, they aim to enhance its pharmacological properties, such as binding affinity and selectivity.

Orientations Futures

The future directions for research on this compound could involve further exploration of its antibacterial activity, given the noted efficacy of structurally similar compounds against a range of bacteria. Additionally, its potential use in peptide synthesis, given its structural relation to the Fmoc group, could also be an area of future research .

Propriétés

IUPAC Name |

5-(9H-fluoren-9-ylmethoxycarbonyl)-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-7-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O4/c27-22(28)15-11-25(13-16-9-10-24-26(16)12-15)23(29)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-10,15,21H,11-14H2,(H,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXAPLJAHGRPAHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN2C(=CC=N2)CN1C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(9H-Fluoren-9-ylmethoxycarbonyl)-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-7-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

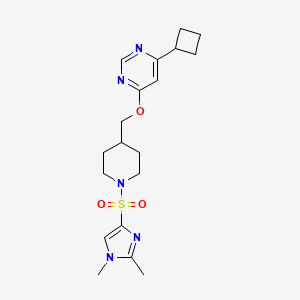

![3-(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)-2H-chromen-2-one](/img/structure/B3011178.png)

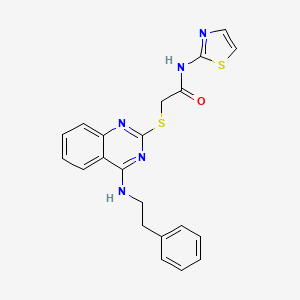

![N-(2-(dimethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B3011182.png)

![ethyl 2-(2-(2-(ethylthio)-5,7-dioxo-6-phenyl-6,7-dihydrothiazolo[4,5-d]pyrimidin-4(5H)-yl)acetamido)benzoate](/img/structure/B3011194.png)

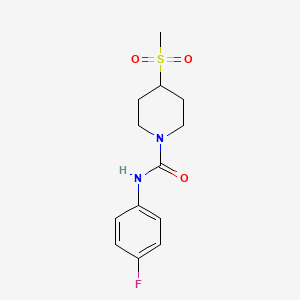

![5-ethyl-N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B3011195.png)